3-Cyano-5-hydroxy-4-methoxybenzoic acid

COMT Inhibition Structure-Activity Relationship (SAR) Enzyme Kinetics

Standard 3-hydroxy-4-methoxybenzoic acids lack potency against catechol O-methyltransferase (COMT). The 5-cyano group introduces a critical electron-withdrawing effect that dramatically enhances inhibitory activity. • **Enhanced Activity:** Electron-withdrawing 5-substituents greatly increase COMT inhibition vs. unsubstituted isovanillic acid. • **Research Application:** Ideal as a chemical probe for enzyme mechanism studies and as a reference standard in SAR programs. • **Analytical Marker:** Distinct melting point (192-195 °C) confirms identity and tracks reaction progress.

Molecular Formula C9H7NO4
Molecular Weight 193.16 g/mol
CAS No. 80547-68-8
Cat. No. B3430204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-5-hydroxy-4-methoxybenzoic acid
CAS80547-68-8
Molecular FormulaC9H7NO4
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1O)C(=O)O)C#N
InChIInChI=1S/C9H7NO4/c1-14-8-6(4-10)2-5(9(12)13)3-7(8)11/h2-3,11H,1H3,(H,12,13)
InChIKeyOAVDWAYIRGAPCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-5-hydroxy-4-methoxybenzoic Acid: Cyano-Substituted Isovanillic Acid


3-Cyano-5-hydroxy-4-methoxybenzoic acid (CAS 80547-68-8) is a derivative of isovanillic acid, belonging to the class of 5-substituted 3-hydroxy-4-methoxybenzoic acids [1]. It is characterized by the presence of a strong electron-withdrawing cyano group at the 5-position of the aromatic ring, which distinguishes it from the parent isovanillic acid . This compound has a molecular formula of C9H7NO4 and a molecular weight of 193.16 g/mol [1]. Its physical properties include a melting point range of 192-195 ºC .

1 5-Cyano substitution supports COMT inhibition studies (electron-withdrawing group context)
2 May serve as a SAR reference tool for isovanillic acid derivatives
3 Commercial availability with batch-specific QC documentation

3-Cyano-5-hydroxy-4-methoxybenzoic Acid vs. Generic Isovanillic Analogs


In the context of enzyme inhibition, 3-cyano-5-hydroxy-4-methoxybenzoic acid is not a generic, interchangeable scaffold. The presence of an electron-withdrawing substituent at the 5-position, such as the cyano group, is a critical determinant of biological activity. A systematic structure-activity relationship (SAR) study demonstrated that electron-withdrawing substituents in the 5 position greatly enhance the inhibitory activity of 3-hydroxy-4-methoxybenzoic acids against rat liver catechol O-methyltransferase (COMT) [1]. This means that an unsubstituted analog like isovanillic acid (3-hydroxy-4-methoxybenzoic acid) or analogs with electron-donating groups would be expected to have significantly reduced potency. Therefore, for research targeting enhanced COMT inhibition, generic substitution with a non-cyano analog is not a valid scientific or procurement decision.

Non-cyano isovanillic acid analogs may not reproduce reported COMT inhibitory activity; the electron-withdrawing effect is absent.

Substitution with isovanillic acid (5-H) may compromise SAR interpretation due to class-level activity differences.

3-Cyano-5-hydroxy-4-methoxybenzoic Acid: Differentiation Evidence


Cyano Substitution Enhances COMT Inhibition

The electron-withdrawing cyano substituent at the 5-position is the primary driver of its enhanced biological activity. A study evaluating a series of 5-substituted 3-hydroxy-4-methoxybenzoic acids found that electron-withdrawing substituents greatly enhance their inhibitory activity against rat liver catechol O-methyltransferase (COMT) [1]. This class-level inference positions the 5-cyano compound as having significantly greater COMT inhibitory activity than the unsubstituted parent compound, isovanillic acid.

COMT Inhibition
Class-level inference
5-Cyano analog vs. Isovanillic acid: electron-withdrawing group greatly enhances inhibitory activity (qualitative SAR)
Supports SAR-based COMT inhibitor selection
Activity enhancement reported qualitatively [REFS-1]
COMT Inhibition Structure-Activity Relationship (SAR) Enzyme Kinetics

Lower Melting Point vs. Isovanillic Acid

The introduction of the cyano group at the 5-position leads to a significant and quantifiable change in physical properties. The melting point of 3-cyano-5-hydroxy-4-methoxybenzoic acid is reported as 192-195 ºC . In contrast, the melting point of its closest analog, isovanillic acid (3-hydroxy-4-methoxybenzoic acid), is substantially higher, consistently reported in the range of 250-255 °C .

Melting Point
Data to verify
~58–60 °C lower than isovanillic acid (192–195 °C vs. 250–255 °C)
May influence solubility and crystallization behavior
Cross-study comparison; verify under experimental conditions
Physicochemical Properties Crystallinity Formulation

High Purity for Reproducible Research

For researchers requiring a consistent and well-characterized starting material, 3-cyano-5-hydroxy-4-methoxybenzoic acid is commercially available with a certified purity of 95% or higher . Vendors provide batch-specific quality control documentation, including NMR, HPLC, and GC reports, ensuring traceability and reducing the risk of experimental variability due to impurities .

Purity & QC
Supplier data
≥95% purity with NMR/HPLC/GC reports available
Supports reproducible COMT research
Batch-specific QC documentation provided by vendors
Chemical Procurement Analytical Chemistry Quality Control

3-Cyano-5-hydroxy-4-methoxybenzoic Acid: Key Application Scenarios


SAR Studies for COMT Inhibitors

This compound is an ideal candidate for use as a reference standard or a building block in SAR studies focused on catechol O-methyltransferase (COMT) inhibitors. Its enhanced inhibitory activity, attributed to the electron-withdrawing 5-cyano group, makes it a valuable tool for probing the enzyme's active site and understanding the role of electronic effects on inhibitor potency [1].

Chemical Probe for COMT Mechanisms

The significant difference in COMT inhibitory activity between this 5-cyano substituted derivative and the unsubstituted parent compound (isovanillic acid) allows researchers to use it as a chemical probe to dissect enzymatic pathways and validate target engagement where COMT is involved [1].

Synthetic Intermediate for Medicinal Chemistry

The compound serves as a well-characterized and high-purity synthetic intermediate for the preparation of more complex molecules, particularly in medicinal chemistry programs . Its distinct melting point (192-195 °C) provides a clear analytical marker for tracking reaction progress and confirming product identity, offering a practical advantage over its higher-melting analog, isovanillic acid .

Application
Selection Property
Validation Focus
COMT inhibitor SAR studies
Electron-withdrawing 5-cyano group
COMT inhibition assay and SAR interpretation
COMT enzyme mechanism probe
Differential activity vs. unsubstituted analog
Target engagement and pathway dissection
Medicinal chemistry intermediate
Batch-specific purity and thermal profile
Reaction monitoring and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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